

# A Preclinical Head-to-Head: TNO155 vs. RMC-4630 in SHP2 Inhibition

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical comparison of two prominent allosteric SHP2 inhibitors: TNO155 (Novartis) and RMC-4630 (Revolution Medicines). This document summarizes key experimental data, details methodologies from cited studies, and visualizes relevant biological pathways and workflows to offer an objective assessment of their performance.

Both TNO155 and RMC-4630 are potent, orally bioavailable small molecule inhibitors that target the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling cascade, a pathway frequently hyperactivated in various cancers.[1] By binding to an allosteric site, these inhibitors stabilize SHP2 in an inactive conformation, thereby blocking downstream signaling and inhibiting tumor growth. This guide will delve into the available preclinical data to draw a comparative picture of these two molecules.

#### **Quantitative Data Summary**

The following tables summarize the key preclinical data for TNO155 and RMC-4630 based on publicly available information.

Parameter	TNO155	Reference
IC50 (SHP2 Inhibition)	0.011 μΜ	[2]



Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (h)	Oral Bioavailabilit y (%)	Reference
Mouse	24	3	2	78	[2]
Rat	15	7	8	100	[2]
Dog	4	3	9	>100	[2]
Monkey	6	4	9	60	[2]

Preclinical pharmacokinetic data for RMC-4630, including clearance, volume of distribution, half-life, and oral bioavailability, are not publicly available in the same level of detail as for TNO155.

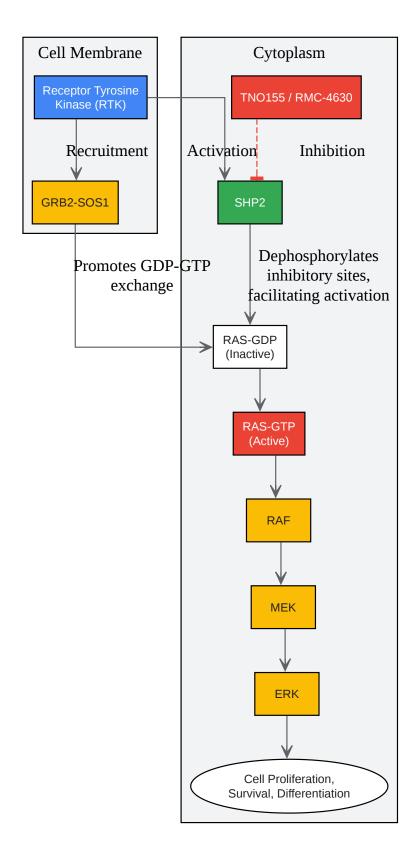


Model	Tumor Type	Key Findings	Reference
TNO155	EGFR-mutant Lung Cancer	Combination with EGFR inhibitor nazartinib showed synergistic tumor growth inhibition.	[3]
BRAF V600E Colorectal Cancer	Synergized with BRAF and MEK inhibitors by blocking ERK feedback activation.	[3]	
KRAS G12C Lung and Colorectal Cancer	Enhanced the efficacy of KRAS G12C inhibitors.	[3]	
ALK-mutant Neuroblastoma	Combination with ALK inhibitors reduced tumor growth in xenograft models.	[1]	
RMC-4630	KRAS G12C, NF1 LOF, BRAF Class3 mutant tumors	Suppressed tumor growth in a dose- dependent manner in xenograft models.	
KRAS G12C or wild- type KRAS amplified tumors	Combination with MEK inhibitor cobimetinib showed enhanced anti-tumor effects.		
RAS-addicted solid tumors	Showed anti-tumor activity as a single agent in preclinical models.		

# **Signaling Pathway and Experimental Workflow**



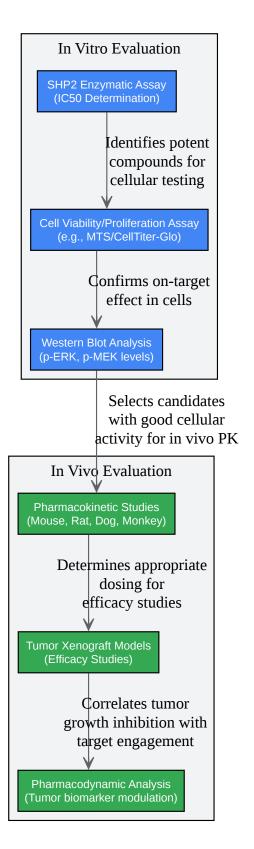
To visually represent the mechanism of action and experimental processes, the following diagrams were generated using Graphviz.





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Diagram 1: TNO155 and RMC-4630 inhibit the RAS-MAPK signaling pathway.





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Diagram 2: A typical preclinical workflow for evaluating SHP2 inhibitors.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

#### **SHP2 Enzymatic Assay**

The inhibitory activity of TNO155 against SHP2 was determined using a biochemical assay. Recombinant human SHP2 protein was incubated with the inhibitor at various concentrations. The enzymatic reaction was initiated by the addition of a fluorogenic substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate). The rate of substrate hydrolysis, which correlates with SHP2 activity, was measured by monitoring the increase in fluorescence over time. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated from the dose-response curve.[2]

#### **Cell Proliferation Assay**

The anti-proliferative effects of TNO155 were assessed in various cancer cell lines.[3] Cells were seeded in 96-well plates and treated with increasing concentrations of the inhibitor. After a defined incubation period (e.g., 72 hours), cell viability was measured using a commercially available assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures the metabolic activity of viable cells. The absorbance was read at 490 nm, and the percentage of cell viability relative to vehicle-treated control cells was calculated to determine the GI50 (concentration for 50% growth inhibition).[3]

## **Western Blot Analysis**

To confirm the on-target activity of TNO155 in cells, Western blotting was performed to measure the phosphorylation levels of key downstream proteins in the RAS-MAPK pathway, such as ERK and MEK.[3] Cancer cells were treated with the inhibitor for a specified duration, after which the cells were lysed to extract proteins. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated MEK (p-MEK), and total MEK.



Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.[3]

#### In Vivo Tumor Xenograft Models

The in vivo anti-tumor efficacy of TNO155 was evaluated in various xenograft models.[1][3] For example, human cancer cells (e.g., HT-29 colorectal cancer cells) were subcutaneously implanted into immunodeficient mice.[3] Once the tumors reached a palpable size, the mice were randomized into different treatment groups, including vehicle control and TNO155 administered orally at various doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed, and pharmacodynamic analyses were often performed on tumor tissues to assess target engagement.[3] For RMC-4630, similar xenograft studies were conducted using human tumor cells with specific mutations in the RAS-MAP kinase pathway to demonstrate its anti-tumor activity.

#### Conclusion

Both TNO155 and RMC-4630 have demonstrated potent preclinical activity as allosteric SHP2 inhibitors, effectively targeting the RAS-MAPK signaling pathway and inhibiting tumor growth in various cancer models. TNO155 has a well-documented preclinical profile, including detailed pharmacokinetic data across multiple species and a strong rationale for combination therapies. While specific preclinical pharmacokinetic data for RMC-4630 is less publicly available, its potent in vivo anti-tumor activity, both as a single agent and in combination, has been established. The choice between these inhibitors for further research and development may depend on specific cancer types, desired combination strategies, and emerging clinical data. This guide provides a foundational preclinical comparison to aid in these critical decisions.

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#### References



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